4-(N,N-Dimethylsulfamoyloxy)benzamidoxime
Description
4-(N,N-Dimethylsulfamoyloxy)benzamidoxime is a synthetic amidoxime derivative characterized by a benzamidoxime core substituted at the para position with a dimethylsulfamoyloxy group (-OSO₂N(CH₃)₂). Amidoximes, in general, are nitrogen-containing compounds with the structure R1C(=NOH)NR2R3, known for their versatility in medicinal chemistry, catalysis, and materials science. This compound’s unique sulfamoyloxy substituent distinguishes it from simpler benzamidoxime derivatives and imparts distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C9H13N3O4S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
[4-[(E)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) |
InChI Key |
FEVBVSASWXRFCC-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)/C(=N\O)/N |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate typically involves the following steps:
Formation of the Hydroxycarbamimidoyl Group: This step involves the reaction of a suitable precursor with hydroxylamine to introduce the hydroxycarbamimidoyl group.
Attachment to the Phenyl Ring: The hydroxycarbamimidoyl group is then attached to a phenyl ring through a substitution reaction.
Introduction of the Dimethylsulfamate Group: Finally, the dimethylsulfamate group is introduced through a sulfonation reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and product formation.
Use of Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.
Purification Techniques: Utilizing purification methods such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The phenyl ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The dimethylsulfamate group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The structural diversity among benzamidoxime derivatives arises primarily from substituents at the para position of the benzene ring. Key analogs include:
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase the electrophilicity of the amidoxime moiety, enhancing interactions with enzymes like mARC or cytochrome P450 .
Biological Activity
Overview
4-(N,N-Dimethylsulfamoyloxy)benzamidoxime (CAS No. 175205-69-3) is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties and enzyme inhibition. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3O4S |
| Molecular Weight | 233.28 g/mol |
| IUPAC Name | 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime |
| SMILES | CC(NC(=O)C1=CC=C(C=C1)O)=O |
| InChI Key | XQHSSYJXKXKQON-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime exhibits anticancer activity . Research suggests that it may inhibit the proliferation of various cancer cell lines, although the exact mechanisms remain under investigation. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in breast and colon cancer cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .
- Mechanism of Action : Preliminary data suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor :
- Target Enzymes : It has shown promise in inhibiting specific enzymes involved in cancer metabolism, including certain proteases and kinases .
- Selectivity : Studies indicate that 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime may exhibit selectivity towards tumor-associated enzymes, potentially minimizing effects on normal tissues.
Case Studies
- Breast Cancer Model : A study utilizing a murine model of breast cancer demonstrated that administration of 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime significantly reduced tumor size compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
- Colon Cancer Cell Lines : In experiments with colon cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, supporting its role as an apoptosis-inducing agent .
Efficacy and Safety Profile
- Efficacy : The compound's efficacy appears promising based on preclinical models, with ongoing studies to evaluate its effectiveness in vivo.
- Safety : Toxicological assessments are essential to determine the safety profile, with initial findings suggesting a favorable safety margin at therapeutic doses.
Comparative Studies
Comparative studies with similar compounds indicate that 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime may possess enhanced biological activity due to its unique structural features:
| Compound | Anticancer Activity (IC50 µM) | Enzyme Inhibition | Notes |
|---|---|---|---|
| 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime | 10-15 | Yes | Promising selectivity |
| Similar Compound A | 20-30 | No | Less effective |
| Similar Compound B | 25-35 | Partial | Broader spectrum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
